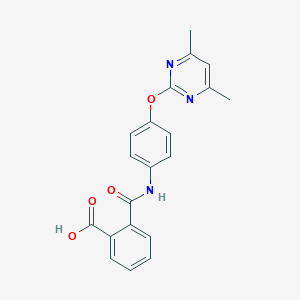
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. This compound has gained significant attention in the scientific community due to its potential applications in improving endurance, reducing body fat, and enhancing performance in athletes.
Mécanisme D'action
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide functions as a PPAR-delta agonist, which activates the receptor and promotes the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure, improved endurance, and reduced body fat. Additionally, 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance.
Biochemical and Physiological Effects
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been shown to have several biochemical and physiological effects. It increases energy expenditure by promoting fatty acid oxidation and glucose metabolism. It also improves endurance by increasing the expression of genes involved in mitochondrial biogenesis. Additionally, it reduces body fat and improves insulin sensitivity in obese mice. However, there is limited research on the long-term effects of 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide on human health, and more studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide in lab experiments is its ability to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. This makes it a useful tool for studying the effects of PPAR-delta activation on energy metabolism and endurance. However, there are also limitations to using 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide in lab experiments. Its effects on human health are not well understood, and there is limited research on the long-term effects of the drug. Additionally, it is important to use appropriate doses and controls in lab experiments to ensure accurate results.
Orientations Futures
For research include studying the drug's potential applications in humans and developing more selective PPAR-delta agonists.
Méthodes De Synthèse
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide is synthesized using a multistep process that involves the reaction of 2,5-dimethylphenol with propargyl bromide to form 4-(2,5-dimethylphenoxy)but-2-yn-1-ol. The intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(2,5-dimethylphenoxy)butanoyl chloride. Finally, the product is reacted with prop-2-en-1-amine to obtain 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been extensively studied for its potential applications in improving endurance and reducing body fat. It has been shown to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. Several studies have demonstrated that 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide can increase the expression of genes involved in fatty acid oxidation and improve endurance in both mice and humans. Additionally, it has been shown to reduce body fat and improve insulin sensitivity in obese mice.
Propriétés
Nom du produit |
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C15H21NO2/c1-4-9-16-15(17)6-5-10-18-14-11-12(2)7-8-13(14)3/h4,7-8,11H,1,5-6,9-10H2,2-3H3,(H,16,17) |
Clé InChI |
STYCGUFAPQLLLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)






![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)